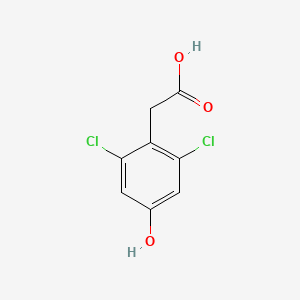

2-(2,6-Dichloro-4-hydroxyphenyl)acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-(2,6-Dichloro-4-hydroxyphenyl)acetic acid” is a chemical compound with the CAS Number: 1427755-44-9 . It has a molecular weight of 221.04 and is commonly known as dichloroacetic acid (DCA). It is a white crystalline solid, practically insoluble in water, freely soluble in acetone, and soluble in ethanol .

Molecular Structure Analysis

The IUPAC Name of the compound is 2-(2,6-dichloro-4-hydroxyphenyl)acetic acid . The InChI Code is 1S/C8H6Cl2O3/c9-6-1-4(11)2-7(10)5(6)3-8(12)13/h1-2,11H,3H2,(H,12,13) .

Physical And Chemical Properties Analysis

The compound is a white crystalline solid . It is practically insoluble in water, freely soluble in acetone, and soluble in ethanol . The molecular weight is 221.03 .

Aplicaciones Científicas De Investigación

Environmental Fate and Biodegradation

2-(2,6-Dichloro-4-hydroxyphenyl)acetic acid, related to the class of phenoxyacetic acid herbicides, demonstrates significant environmental persistence necessitating comprehensive studies on its fate and biodegradation. Research indicates that such compounds are highly mobile in aquatic systems and soil, often requiring microbial intervention for degradation. Magnoli et al. (2020) focused on the microbial degradation of 2,4-D, a closely related herbicide, highlighting the crucial role microorganisms play in mitigating environmental pollution and protecting public health from the harmful effects of widespread herbicide use. This study underscores the importance of understanding microbial pathways for the degradation of phenoxy acids, potentially offering insights into managing 2-(2,6-Dichloro-4-hydroxyphenyl)acetic acid residues in agricultural environments Magnoli et al., 2020.

Pervaporation Separation Techniques

The separation of acetic acid from water represents a significant challenge in industrial processes due to the close relative volatility of these compounds. Aminabhavi and Toti (2003) reviewed the use of pervaporation (PV) membrane processes as a viable, economical, and environmentally friendly alternative to conventional distillation for the separation of water-acetic acid mixtures. This technique could have implications for the recycling and management of 2-(2,6-Dichloro-4-hydroxyphenyl)acetic acid in industrial wastewater, suggesting a potential research application in designing efficient membrane materials for the separation of similar phenoxyacetic acids Aminabhavi & Toti, 2003.

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding dust formation, breathing vapours, mist or gas, and ensuring adequate ventilation .

Mecanismo De Acción

Target of Action

It’s structurally similar to 2-((2,6-dichlorophenyl)amino)benzoic acid (2-dcaba), a potential non-steroidal anti-inflammatory drug . Therefore, it might interact with similar targets, such as cyclooxygenase enzymes, which play a crucial role in the inflammatory response.

Mode of Action

Based on its structural similarity to 2-dcaba , it might inhibit the cyclooxygenase enzymes, thereby reducing the production of prostaglandins, which are key mediators of inflammation and pain.

Biochemical Pathways

If it acts similarly to 2-dcaba , it might affect the arachidonic acid pathway, leading to a decrease in the production of inflammatory mediators like prostaglandins.

Result of Action

If it acts similarly to 2-dcaba , it might lead to a reduction in inflammation and pain by inhibiting the production of prostaglandins.

Propiedades

IUPAC Name |

2-(2,6-dichloro-4-hydroxyphenyl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O3/c9-6-1-4(11)2-7(10)5(6)3-8(12)13/h1-2,11H,3H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVUHDUIPTCPANS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)CC(=O)O)Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,6-Dichloro-4-hydroxyphenyl)acetic acid | |

CAS RN |

1427755-44-9 |

Source

|

| Record name | 2-(2,6-dichloro-4-hydroxyphenyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-4-(Dimethylamino)-1-(3,3-dimethyl-1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)but-2-en-1-one](/img/structure/B2804563.png)

![4-[(4-Fluoro-3-methylphenyl)sulfonyl]-8-[(3-methylphenyl)acetyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2804564.png)

![Tert-butyl 3-[(1S,2R)-2-aminocyclopropyl]azetidine-1-carboxylate](/img/structure/B2804567.png)

![methyl 2'-amino-7'-methyl-2,5'-dioxo-1,2-dihydro-5'H-spiro[indole-3,4'-pyrano[3,2-c]pyran]-3'-carboxylate](/img/structure/B2804569.png)

![N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]propanamide](/img/structure/B2804570.png)

![2-Methyl-4-[[1-(3-methylphenyl)sulfonylpiperidin-4-yl]methoxy]pyridine](/img/structure/B2804572.png)

![(4-nitrophenyl)methyl 2-[(E)-2-phenylethenyl]sulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxylate](/img/structure/B2804578.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide](/img/structure/B2804584.png)